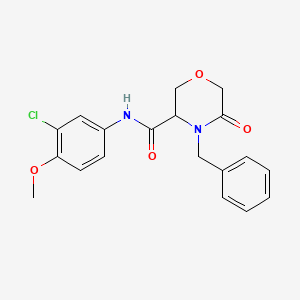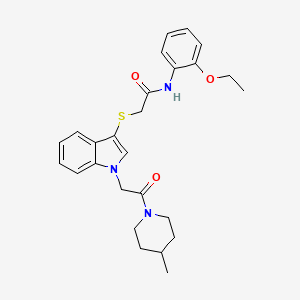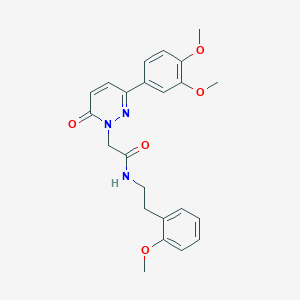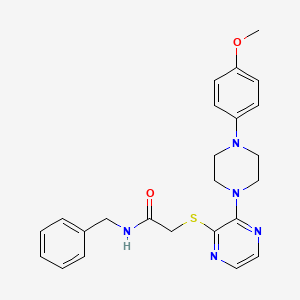
4-benzyl-N-(3-chloro-4-methoxyphenyl)-5-oxomorpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-benzyl-N-(3-chloro-4-methoxyphenyl)-5-oxomorpholine-3-carboxamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar benzamide derivatives and their properties. For instance, benzamide derivatives have been studied for their gastrokinetic activity, which refers to their ability to enhance gastric emptying, as well as for their potential antioxidant properties .
Synthesis Analysis
The synthesis of benzamide derivatives is a topic of interest due to their pharmacological significance. Paper discusses the synthesis of a series of benzamide derivatives, specifically focusing on their structure-activity relationships in the context of gastrokinetic activity. Although the exact synthesis of "this compound" is not detailed, the methods described in paper could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their biological activity. Paper describes the use of X-ray diffraction, IR spectroscopy, and DFT calculations to analyze the structure of a novel benzamide compound. These techniques could be applied to "this compound" to gain insights into its molecular geometry, electronic properties, and chemical reactivity, which are important for understanding its potential biological functions.
Chemical Reactions Analysis
The reactivity of benzamide derivatives can be influenced by their molecular structure. The MEP surface map and PES scan discussed in paper are tools that can predict the chemical reactivity of molecules. By applying these theoretical calculations to "this compound," researchers could estimate its reactivity and potential interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical application. The antioxidant properties of the compound discussed in paper were determined using a DPPH free radical scavenging test, which is a common method to assess antioxidant activity. Similar tests could be conducted on "this compound" to evaluate its antioxidant potential and other physicochemical properties.
Scientific Research Applications
Synthesis and Structural Analysis
Compounds with structural similarities to "4-benzyl-N-(3-chloro-4-methoxyphenyl)-5-oxomorpholine-3-carboxamide" have been synthesized to explore their chemical properties and potential applications in various fields, including pharmaceuticals. For instance, studies have been conducted on the synthesis of novel compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, which exhibit anti-inflammatory and analgesic properties due to their COX-1/COX-2 inhibition capabilities (Abu‐Hashem et al., 2020). Similarly, the synthesis of benzamides and their neuroleptic activities have been explored, revealing a good correlation between structure and activity, indicating their potential as neuroleptic agents (Iwanami Sumio et al., 1981).
Biological Activities
Various studies have focused on the biological activities of compounds structurally related to "this compound." For example, research on benzopyrones has shown the synthesis of chromones containing an acidic group, which were powerful inhibitors of anaphylaxis, suggesting their potential antiallergic properties (Ellis et al., 1978). Additionally, anticonvulsant properties have been observed in enaminones, with crystal structure determinations highlighting the importance of hydrogen bonding in their anticonvulsant activity (Kubicki et al., 2000).
Mechanism of Action
Target of Action
The primary target of F6241-0297 is involved in lipid storage in cells . The compound interacts with these targets to modulate lipid storage, which plays a crucial role in various biological processes.
Mode of Action
F6241-0297 interacts with its targets by forming a complex with them . This interaction results in changes in the cell’s lipid storage mechanisms, thereby influencing the cell’s metabolic processes .
Biochemical Pathways
The affected pathways primarily involve lipid storage and metabolism . The downstream effects of these pathways can have significant impacts on the cell’s energy utilization and overall metabolic health.
Result of Action
The molecular and cellular effects of F6241-0297’s action primarily involve changes in lipid storage within cells . These changes can influence various cellular processes, potentially leading to alterations in cell function and health.
properties
IUPAC Name |
4-benzyl-N-(3-chloro-4-methoxyphenyl)-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-17-8-7-14(9-15(17)20)21-19(24)16-11-26-12-18(23)22(16)10-13-5-3-2-4-6-13/h2-9,16H,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYFBHCVOQRBOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3018969.png)


![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3018976.png)
![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018977.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3018980.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)



![4-bromo-3-[(2,2,2-trifluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3018988.png)